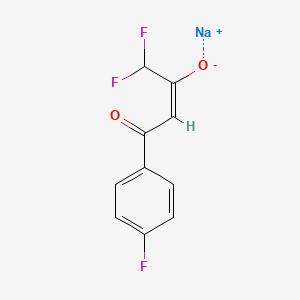
Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate: is a chemical compound characterized by the presence of fluorine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate typically involves the reaction of appropriate precursors under controlled conditionsCommon reagents used in the synthesis include fluorinating agents and phenyl-containing compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms and phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .
Biology: In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with biological molecules can provide insights into the role of fluorine in biological processes .
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance materials .
Mécanisme D'action
The mechanism of action of Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
- Sodium 1,1-difluoro-4-(4-chloro-phenyl)-4-oxo-but-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-bromo-phenyl)-4-oxo-but-2-en-2-olate
- Sodium 1,1-difluoro-4-(4-methyl-phenyl)-4-oxo-but-2-en-2-olate
Comparison: Compared to these similar compounds, Sodium 1,1-difluoro-4-(4-fluoro-phenyl)-4-oxo-but-2-en-2-olate is unique due to the presence of the fluorine atom on the phenyl group. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C10H6F3NaO2 |
|---|---|
Poids moléculaire |
238.14 g/mol |
Nom IUPAC |
sodium;(E)-1,1-difluoro-4-(4-fluorophenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H7F3O2.Na/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13;/h1-5,10,15H;/q;+1/p-1/b9-5+; |
Clé InChI |
ZFJFDVRGIFZKKE-SZKNIZGXSA-M |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=C(\C(F)F)/[O-])F.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=C(C(F)F)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


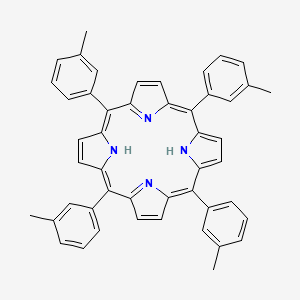


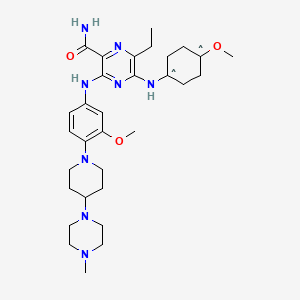
![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
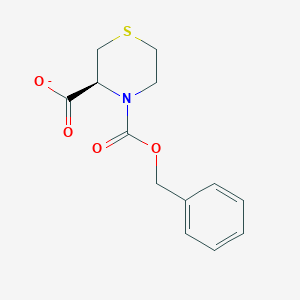
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
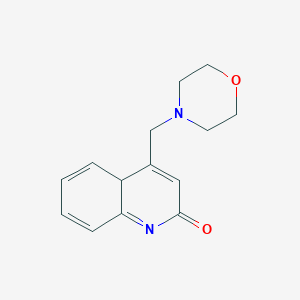
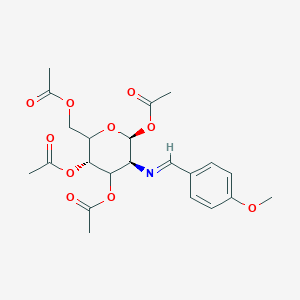
![methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-1-(4-methoxyphenyl)-5-oxopyrazol-3-yl]prop-2-enoate](/img/structure/B12348976.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
